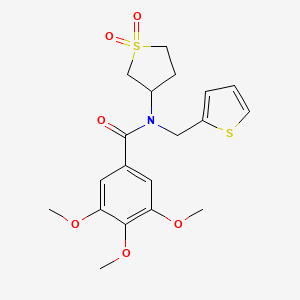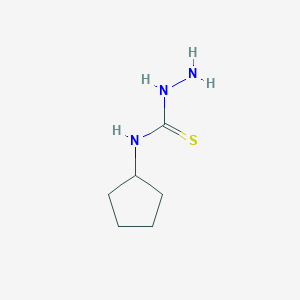
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide is a semi-synthetic compound that belongs to the class of semicarbazones. This compound is known for its biological activities, including antitumor, antiviral, and antibacterial effects.
Preparation Methods
The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide involves the reaction of 2,4-dimethylphenoxyacetic acid with thiosemicarbazide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The product is then purified through recrystallization to obtain a white to light yellow solid with a melting point of 171-173°C.
Chemical Reactions Analysis
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or chlorine under acidic conditions.
Scientific Research Applications
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Biology: The compound has shown potential as an inhibitor of the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates.
Medicine: Its antitumor, antiviral, and antibacterial properties make it a candidate for drug development.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates. This inhibition can lead to reduced blood sugar levels, making it a potential therapeutic agent for diabetes management.
Comparison with Similar Compounds
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide can be compared with other semicarbazone derivatives, such as:
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide: This compound shares a similar structure but lacks the thiosemicarbazide moiety.
Thiophene derivatives: These compounds also exhibit significant biological activities and are used in various industrial applications.
Properties
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSDGMLJMFWPBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)

![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)
![oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate](/img/structure/B2375900.png)


![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)


![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/new.no-structure.jpg)
